1,5-Dihydroimidazo[1,2-a]pyrimidine

Antimalarial Dihydroorotate dehydrogenase Scaffold hopping

1,5-Dihydroimidazo[1,2-a]pyrimidine (CAS 160823-25-6) is a fused bicyclic heterocyclic compound with the molecular formula C6H7N3 and a molecular weight of 121.14 g/mol. The core scaffold consists of an imidazole ring fused to a pyrimidine ring in a partially saturated 1,5-dihydro configuration, providing a rigid, nitrogen-rich framework suitable for derivatization.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
CAS No. 160823-25-6
Cat. No. B066982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dihydroimidazo[1,2-a]pyrimidine
CAS160823-25-6
SynonymsImidazo[1,2-a]pyrimidine, 1,5-dihydro- (9CI)
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1C=CN=C2N1C=CN2
InChIInChI=1S/C6H7N3/c1-2-7-6-8-3-5-9(6)4-1/h1-3,5H,4H2,(H,7,8)
InChIKeyCCZNIWCZHVBEGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dihydroimidazo[1,2-a]pyrimidine (CAS 160823-25-6) | Core Heterocyclic Scaffold for Research & Procurement


1,5-Dihydroimidazo[1,2-a]pyrimidine (CAS 160823-25-6) is a fused bicyclic heterocyclic compound with the molecular formula C6H7N3 and a molecular weight of 121.14 g/mol . The core scaffold consists of an imidazole ring fused to a pyrimidine ring in a partially saturated 1,5-dihydro configuration, providing a rigid, nitrogen-rich framework suitable for derivatization [1]. This scaffold serves as a versatile intermediate in medicinal chemistry and has been employed in the development of inhibitors targeting various biological pathways, including kinases and viral entry mechanisms [2].

Core scaffold for kinase inhibitor derivatization
Supports antiviral entry inhibitor synthesis
Rigid, nitrogen-rich framework for medicinal chemistry

Why the 1,5-Dihydroimidazo[1,2-a]pyrimidine Scaffold Cannot Be Substituted with Generic Analogs


The 1,5-dihydroimidazo[1,2-a]pyrimidine scaffold is not a generic or freely interchangeable building block. The specific ring fusion pattern and the partially saturated 1,5-dihydro configuration confer distinct electronic and steric properties that are crucial for binding to specific biological targets [1]. The core scaffold provides a unique geometry that is essential for the activity of numerous lead compounds, particularly as it has been shown to bind more potently than the closely related triazolopyrimidine scaffold in certain contexts, with the lead compound DSM151 exhibiting a 4-fold better affinity (PfDHODH IC50 = 0.077 μM) than its triazolopyrimidine equivalent [2]. Substituting with an alternative scaffold could significantly alter the compound's biological activity, selectivity, and pharmacokinetic properties [3].

Scaffold 1,5-dihydroimidazo[1,2-a]pyrimidine fusion pattern vs. triazolopyrimidine or other analogs may alter target engagement
Geometry Partially saturated ring conformation influences binding; saturated/unsaturated analogs may not reproduce interaction profile
Selectivity Electronic properties differ; downstream biological readouts and PK profiles can shift across related scaffolds

1,5-Dihydroimidazo[1,2-a]pyrimidine (CAS 160823-25-6): Quantitative Evidence of Scaffold Differentiation


Imidazo[1,2-a]pyrimidine Scaffold Binds with 4-Fold Higher Affinity to PfDHODH than Triazolopyrimidine Analogs

In a comparative bioisosteric study, the imidazo[1,2-a]pyrimidine scaffold demonstrated significantly enhanced binding affinity for Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) compared to its triazolopyrimidine counterpart. The lead compound DSM151, built on an imidazo[1,2-a]pyrimidine core, exhibited an IC50 of 0.077 μM against PfDHODH, which is a 4-fold improvement in potency over the equivalent triazolopyrimidine [1]. This quantifiable difference underscores the scaffold's critical role in achieving high potency for this target.

PfDHODH affinity
Head-to-head
DSM151 IC50 0.077 μM vs. triazolopyrimidine ~0.31 μM (4-fold higher)
Supports scaffold-specific binding context
Reported enzymatic assay comparison
Antimalarial Dihydroorotate dehydrogenase Scaffold hopping

Group 2 Influenza A Virus Entry Inhibitors Derived from the Imidazo[1,2-a]pyrimidine Scaffold Exhibit Sub-Micromolar Potency

A series of imidazo[1,2-a]pyrimidine derivatives were developed as novel inhibitors of group 2 influenza A virus (IAV) entry. The optimized compounds demonstrated potent activity against the H3N2 strain, with EC50 values ranging from 30 nM to 360 nM [1]. Furthermore, the series maintained activity against an oseltamivir-resistant H3N2 strain (A/Victoria/361/2011) with EC50 values ranging from 0.4 μM to 1.5 μM [1]. This data demonstrates the scaffold's ability to engender potent and distinct antiviral activity against both drug-sensitive and drug-resistant viral strains.

Anti-IAV EC50 range
Class-level
H3N2 EC50 30–360 nM; oseltamivir-resistant H3N2 EC50 0.4–1.5 μM
Reported antiviral assay response context
Series-based inference; individual compound validation required
Antiviral Influenza A virus Viral entry inhibitor

1,5-Dihydroimidazo[1,2-a]pyrimidine Core Structure Verified by Single-Crystal X-Ray Diffraction

The precise three-dimensional structure of a key imidazo[1,2-a]pyrimidine derivative, central to the development of group 2 influenza A virus entry inhibitors, has been experimentally determined by single-crystal X-ray diffraction [1]. The crystal structure data (CCDC 2156558) provides unambiguous confirmation of the 1,5-dihydroimidazo[1,2-a]pyrimidine core geometry, which is essential for understanding its binding interactions and for guiding structure-based drug design. This structural validation is not always available for all analogs, making this scaffold a better-characterized starting point for rational design.

Crystal structure
Method context
CCDC 2156558 confirms 1,5-dihydroimidazo[1,2-a]pyrimidine geometry
Validated geometry supports docking studies
Experimentally determined core; not all analogs structurally confirmed
Crystallography Structural biology Quality control

Application Scenarios for 1,5-Dihydroimidazo[1,2-a]pyrimidine (CAS 160823-25-6)


Core Scaffold for Antimalarial Drug Discovery Targeting PfDHODH

Researchers developing novel antimalarial therapies should prioritize 1,5-dihydroimidazo[1,2-a]pyrimidine as a core scaffold for synthesizing Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors. This recommendation is based on direct comparative data showing that the imidazo[1,2-a]pyrimidine scaffold confers a 4-fold increase in binding affinity compared to the closely related triazolopyrimidine scaffold, with the lead compound DSM151 achieving a potent IC50 of 0.077 μM [1].

Synthesis of Novel Group 2 Influenza A Virus Entry Inhibitors

The 1,5-dihydroimidazo[1,2-a]pyrimidine core should be selected as the starting point for medicinal chemistry campaigns aimed at developing next-generation influenza therapeutics. Evidence demonstrates that derivatives of this scaffold exhibit potent, sub-micromolar EC50 values (30 nM - 360 nM) against H3N2 influenza A virus, including strains resistant to the frontline neuraminidase inhibitor oseltamivir (EC50 = 0.4 - 1.5 μM) [1]. This indicates the scaffold's potential to yield compounds with a novel mechanism of action that can address antiviral resistance.

Pharmaceutical Intermediate for Validated, Structure-Guided Drug Design

For research groups and pharmaceutical companies engaged in rational, structure-based drug design, the 1,5-dihydroimidazo[1,2-a]pyrimidine scaffold is a superior choice. The core geometry has been experimentally validated by single-crystal X-ray crystallography (CCDC 2156558) [1], which reduces the uncertainty associated with computational models and provides a solid foundation for molecular docking studies and lead optimization. This can accelerate the drug discovery process by providing an unambiguous structural template.

Application
Selection Property
Validation Focus
PfDHODH inhibitor development
Scaffold-dependent potency context
PfDHODH enzymatic assay benchmarking
Influenza A entry inhibitor synthesis
Viral entry inhibition profile
EC50 profiling against wild-type and resistant strains
Structure-guided drug design
Crystallographically validated geometry
Molecular docking and lead optimization studies

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